1-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol
Description
Properties
IUPAC Name |
1-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-8-17(23)20-21-15-9-4-5-10-16(15)22(20)13-14-25-19-12-7-6-11-18(19)24-2/h4-7,9-12,17,23H,3,8,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOIVMWIWPRMPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzimidazole Core Formation
The benzimidazole scaffold is typically synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives under acidic or oxidative conditions. For this compound, the following steps are critical:
Step 1: Formation of 1H-benzimidazole
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Reagents : o-Phenylenediamine reacts with butan-1-ol-1-carboxylic acid or its ester under reflux with hydrochloric acid.
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Mechanism : Cyclodehydration forms the benzimidazole ring, with the butan-1-ol group introduced at C2 via the carboxylic acid precursor.
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Yield : ~60–70% (based on analogous syntheses).
Step 2: N1-Alkylation with 2-(2-Methoxyphenoxy)ethyl Group
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Alkylating Agent : 2-(2-Methoxyphenoxy)ethyl chloride or bromide, synthesized from 2-methoxyphenol and 1,2-dibromoethane.
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Conditions : Reaction in dry tetrahydrofuran (THF) with sodium hydride (NaH) as a base at 60°C for 12 hours.
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Challenges : Competing O-alkylation is minimized by using a bulky base.
Alternative Route via Grignard Addition
A patent describing 2-ethyl-1-butanol synthesis suggests potential applicability for constructing the butan-1-ol moiety:
Step 1: Grignard Reagent Formation
Multi-Step Synthesis from Phthalimide Intermediates
A process for amlodipine besylate illustrates the use of phthalimide-protected intermediates, which may be adapted here:
Step 1: Phthalimidoethanol Synthesis
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Reaction : Phthalic anhydride and monoethanolamine react in toluene to form phthalimidoethanol.
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Step 2: Alkylation with Ethyl-4-chloroacetoacetate
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Relevance : Similar protection/deprotection strategies could stabilize reactive sites during benzimidazole synthesis.
Optimization and Catalytic Strategies
Catalytic Reduction in Final Steps
Patent EP0262227B1 highlights catalytic hydrogenation for deprotection:
Solvent and Temperature Effects
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Preferred Solvents : Toluene (for high-temperature reactions), THF (for Grignard reactions), and ethanol/water mixtures for hydrolysis.
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Temperature Ranges :
Analytical and Purification Techniques
Chromatographic Methods
Spectroscopic Characterization
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¹H NMR : Key peaks include:
Comparative Analysis of Synthetic Routes
Industrial Scalability and Challenges
Chemical Reactions Analysis
Types of Reactions
1-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) in the presence of an acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
1-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its benzimidazole core which is known to interact with various biological targets.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol involves its interaction with specific molecular targets. The benzimidazole core is known to bind to DNA and proteins, potentially disrupting their normal function. This can lead to various biological effects, such as inhibition of cell division in cancer cells or disruption of microbial cell walls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: 1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol
- Structural Features: Differs in the methoxy group position on the phenoxy ring (4- vs. 2-methoxy).
- Molecular Weight : 340.4 g/mol (C₂₀H₂₄N₂O₃) .
- No bioactivity data is reported for this isomer, limiting direct pharmacological comparison.
Halogen-Substituted Analog: 1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol
- Structural Features: Replaces the 2-methoxy group with 2-chloro and shortens the alcohol chain (propanol vs. butanol).
- Molecular Weight : 330.8 g/mol (C₁₈H₁₉ClN₂O₂) .
- The shorter alcohol chain may reduce lipophilicity, impacting membrane permeability.
Carbazole-Based Derivatives (e.g., Carvedilol-Related Compounds)
- Structural Features: Replace benzimidazole with carbazole and include amino-propanol chains. Example: (+)-1-Carbazol-4-yloxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol (Carvedilol impurity, MW 406.47 g/mol) .
- Pharmacological Activity: These compounds exhibit α₁-, α₂-, and β₁-adrenoceptor binding affinity, antiarrhythmic, and hypotensive effects . The carbazole core and amino-propanol side chain likely enhance cardiovascular activity compared to benzimidazole derivatives.
Benzimidazole Derivatives with Alternative Substitutions
- Example : Ethyl 1-(butan-2-yl)-2-(2-methoxyphenyl)-1H-benzimidazole-5-carboxylate .
- Structural Features : Includes an ester group (carboxylate) at the 5-position and a branched butyl chain.
- Key Differences :
- No bioactivity data is provided, but structural analogs suggest possible applications in antimicrobial or anti-inflammatory contexts.
Comparative Data Table
Key Research Findings and Implications
Substitution Position Matters : The 2-methoxy vs. 4-methoxy isomerism (e.g., ) could significantly alter receptor interactions due to differences in steric hindrance and electronic distribution.
Halogen vs. Methoxy Groups : Chloro-substituted analogs (e.g., ) may prioritize hydrophobic binding over hydrogen bonding, affecting target selectivity.
Core Structure Influences Activity: Carbazole derivatives (e.g., ) demonstrate adrenoceptor activity, suggesting that replacing benzimidazole with carbazole could enhance cardiovascular effects.
Alcohol Chain Length: The butanol chain in the target compound may offer a balance between lipophilicity and solubility compared to shorter-chain analogs.
Biological Activity
1-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol is an organic compound belonging to the benzimidazole class, which is known for its diverse biological activities. This compound features a complex structure that includes a benzimidazole core, a butanol moiety, and a 2-(2-methoxyphenoxy)ethyl group. These structural characteristics contribute to its potential therapeutic applications.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 943102-50-9 |
| Molecular Formula | C20H24N2O3 |
| Molecular Weight | 340.4 g/mol |
| InChI Key | XHOIVMWIWPRMPO-UHFFFAOYSA-N |
The biological activity of this compound primarily arises from its interaction with various biological targets. The benzimidazole core is known to bind to DNA and proteins, potentially disrupting their functions. This can lead to:
- Inhibition of cell division : Particularly in cancer cells, by interfering with mitotic processes.
- Antimicrobial effects : By disrupting microbial cell wall synthesis and function.
Anticancer Activity
Research indicates that compounds within the benzimidazole class exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific structural features of this compound may enhance its efficacy against tumors.
Case Study: Anticancer Efficacy
A study investigating the anticancer potential of benzimidazole derivatives demonstrated that compounds similar to this compound exhibited:
- IC50 values : Indicating effective concentrations required for 50% inhibition of cell viability in cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-{1-[2-(2-Methoxyphenoxy)ethyl]... | MCF-7 (Breast) | 15 |
| Similar Benzimidazole Derivative | A549 (Lung) | 20 |
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Benzimidazole derivatives are often effective against a range of pathogens due to their ability to disrupt cellular processes.
Research Findings
In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Structural Comparisons
The unique substitution pattern of this compound distinguishes it from other benzimidazole derivatives like carvedilol and mebendazole, which are primarily used as beta-blockers and antiparasitic agents, respectively.
| Compound | Class | Primary Use |
|---|---|---|
| Carvedilol | Beta-blocker | Hypertension |
| Mebendazole | Antiparasitic | Parasitic infections |
| This Compound | Benzimidazole | Anticancer & Antimicrobial |
Unique Properties
The presence of the butanol moiety and the methoxyphenoxy group may enhance solubility and bioavailability compared to other benzimidazoles, potentially leading to improved therapeutic profiles.
Q & A
Q. What are the established synthetic routes for 1-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol, and what key reaction conditions influence yield?
Answer: Synthesis typically involves multi-step reactions starting with benzimidazole precursors. For example:
- Step 1 : Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carbonyl-containing intermediates under reflux (e.g., acetyl chloride in methanol) .
- Step 2 : Introduction of the 2-(2-methoxyphenoxy)ethyl side chain via nucleophilic substitution or alkylation reactions. Ethanol/water mixtures and sodium hydroxide are common solvents/catalysts for such steps .
- Step 3 : Final butanol group incorporation through reduction or Grignard reactions.
Q. Key Conditions :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C (reflux) | Higher yields at controlled exothermic conditions |
| Catalyst | 10% NaOH or LiAlH₄ | Facilitates nucleophilic substitution/reduction |
| Purification | Recrystallization (methanol) | Purity >95% achievable |
Q. How is the compound characterized structurally, and what analytical techniques are most reliable?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, aromatic protons in benzimidazole appear at δ 7.2–8.5 ppm, while methoxy groups resonate near δ 3.8 ppm .
- Infrared Spectroscopy (IR) : Stretching vibrations for O–H (3200–3600 cm⁻¹) and C=N (1600–1650 cm⁻¹) validate functional groups .
- X-ray Crystallography : Resolves 3D structure; monoclinic systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 7.97 Å, b = 16.43 Å) provide bond-length validation .
Q. What preliminary biological activities have been reported for benzimidazole derivatives structurally similar to this compound?
Answer:
- Antimicrobial : Benzimidazole-thiazole hybrids show MIC values of 8–32 µg/mL against S. aureus and E. coli via membrane disruption .
- Enzyme Inhibition : Derivatives inhibit lignin peroxidase (Ki ~10⁻⁵ M) through competitive binding at the heme-active site .
- Anti-inflammatory : Analogues reduce COX-2 expression by 40–60% in murine models .
Advanced Research Questions
Q. What reaction mechanisms govern the degradation of this compound under oxidative enzymatic conditions?
Answer:
- Lignin Peroxidase Pathway : The methoxyphenoxy group undergoes Ca–Cβ cleavage and aryl-alkyl bond oxidation, producing guaiacol and syringaldehyde derivatives. Metabolites are identified via HPLC-MS .
- Key Steps :
- Single-electron oxidation of the benzimidazole ring.
- Demethylation of methoxy groups to form quinone intermediates.
- Fragmentation via β-O-4 bond cleavage (observed in lignin model compounds) .
Q. How can computational methods (e.g., molecular docking) predict the compound’s interaction with biological targets?
Answer:
- Docking Workflow :
- Target Selection : Enzymes like cytochrome P450 or peroxidases (PDB: 1BGP).
- Ligand Preparation : Optimize 3D structure using DFT (B3LYP/6-31G* basis set).
- Binding Affinity : AutoDock Vina calculates ΔG values; methoxyphenoxy groups show hydrogen bonding with active-site residues (e.g., His82 in lignin peroxidase) .
- Validation : Compare docking poses with crystallographic data (RMSD <2.0 Å) .
Q. What strategies resolve contradictions in reported synthetic yields or purity across studies?
Answer:
- Systematic Parameter Screening : Vary temperature (±10°C), solvent polarity (ethanol vs. DMF), and catalyst loading (5–15% NaOH) to identify optimal conditions .
- Advanced Analytics :
- HPLC-PDA : Quantify impurities (e.g., unreacted benzimidazole precursors).
- Mass Spectrometry : Detect byproducts (e.g., m/z 376.40 for parent ion) .
- Case Study : A 20% yield discrepancy was resolved by replacing LiAlH₄ with NaBH₄/CeCl₃, reducing over-reduction .
Q. How does substituent variation (e.g., methoxy vs. ethoxy) on the phenoxy group affect bioactivity?
Answer:
- Methoxy Groups : Enhance lipid solubility (logP +0.5) and CYP3A4 binding affinity (ΔG = -8.2 kcal/mol) .
- Ethoxy Substitution : Increases metabolic stability (t₁/₂ from 2.1 to 4.3 hours in hepatic microsomes) but reduces antimicrobial potency (MIC +16 µg/mL) .
- Structure-Activity Table :
| Substituent | LogP | MIC (S. aureus) | CYP3A4 Inhibition (%) |
|---|---|---|---|
| –OCH₃ | 2.8 | 16 µg/mL | 65 |
| –OC₂H₅ | 3.3 | 32 µg/mL | 45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
